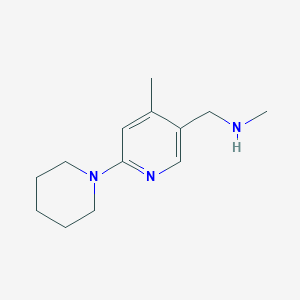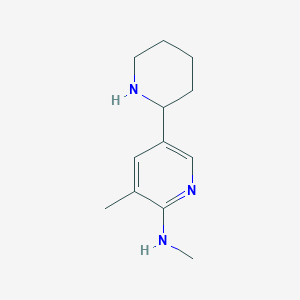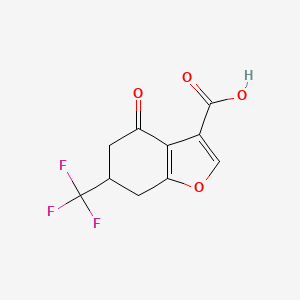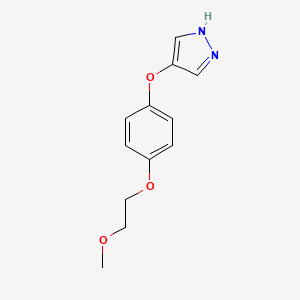
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and a nitrophenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the amino and fluorophenyl groups. The final step involves the nitration of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is essential to ensure high-quality production.
化学反応の分析
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aromatic compounds. Examples are:
- 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Uniqueness
What sets 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.
特性
分子式 |
C15H12FN5O3 |
|---|---|
分子量 |
329.29 g/mol |
IUPAC名 |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
InChIキー |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


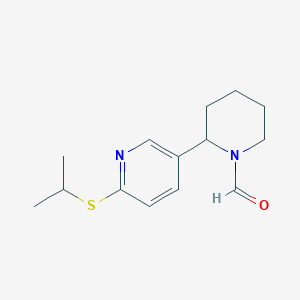
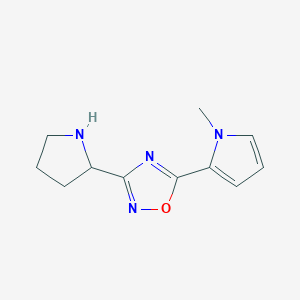

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
